N-[cyano(3-fluorophenyl)methyl]acetamide
Description
N-[cyano(3-fluorophenyl)methyl]acetamide is a substituted acetamide featuring a cyano group and a 3-fluorophenyl moiety attached to the methylene carbon. This structure combines electron-withdrawing groups (fluorine and cyano), which are known to enhance metabolic stability and influence molecular interactions in biological systems.
Properties
IUPAC Name |
N-[cyano-(3-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIFDLXHOZAACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3-fluorophenyl)methyl]acetamide typically involves the reaction of 3-fluorobenzylamine with cyanoacetic acid or its derivatives under appropriate conditions. One common method includes the following steps:
Formation of the Intermediate: 3-fluorobenzylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the intermediate cyanoacetyl derivative.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Condensation Reactions: Catalysts such as piperidine or pyridine in solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substituted Derivatives: Various substituted this compound derivatives.
Heterocyclic Compounds: Formation of heterocycles such as pyridines or quinolines.
Amines: Reduction products include primary or secondary amines.
Scientific Research Applications
Scientific Research Applications
N-[cyano(3-fluorophenyl)methyl]acetamide is utilized in multiple scientific research domains:
- Medicinal Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds that exhibit antiviral, anti-inflammatory, and anticancer properties. The compound has been identified as a partial agonist of the Farnesoid X receptor (FXR), indicating its potential role in metabolic regulation and treatment of conditions like nonalcoholic steatohepatitis.
-
Biological Activity: Its derivatives have shown significant biological activities:
- Antiviral Properties: Preliminary studies suggest it may inhibit viral replication.
- Anticancer Effects: In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance, in a pancreatic cancer model, treatment with this compound significantly reduced metastasis to the liver at doses of 10 mg/kg.
- Metabolic Regulation: The role of this compound in insulin signaling pathways shows promise in modulating glucose metabolism.
- Material Science: Beyond biological applications, this compound is also explored for its potential uses in the production of advanced materials due to its unique chemical structure.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
-
Pancreatic Cancer Model:
- In an orthotopic metastatic pancreatic ductal adenocarcinoma mouse model, treatment with this compound led to significant reductions in liver metastasis, showcasing its potential as an anticancer agent.
-
Diabetes Research:
- Studies investigating its interaction with insulin signaling pathways have indicated that this compound may play a role in enhancing glucose metabolism, suggesting potential applications in diabetes management.
Mechanism of Action
The mechanism of action of N-[cyano(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their biological activities, substituent effects, and structural features:
Key Observations:
Substituent Effects on Activity: The 3-fluorophenyl group is recurrent in bioactive compounds, contributing to target affinity. For example, compound 73 () showed anti-inflammatory activity, while compound 63 () demonstrated cytotoxicity, suggesting scaffold-dependent effects .
Conformational and Crystallographic Differences :
- Substituent position influences molecular conformation. For instance, 2-chloro-N-(3-methylphenyl)acetamide adopts a syn conformation with the N–H bond, unlike anti-conformations in nitro-substituted analogs () .
Biological Activity Trends :
- Thiazolidinedione hybrids (e.g., compound 73) exhibit anti-inflammatory activity, whereas thiadiazole hybrids (compound 63) are cytotoxic, highlighting the role of the heterocyclic core in directing activity .
- Quinazoline-linked acetamides () show acetylcholinesterase inhibition, suggesting neurological applications .
Biological Activity
N-[cyano(3-fluorophenyl)methyl]acetamide, also known as 2-cyano-N-[(3-fluorophenyl)methyl]acetamide, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
This compound has the molecular formula CHFNO and a molecular weight of 192.19 g/mol. The compound features a cyano group, an acetamide moiety, and a fluorophenyl substituent, enhancing its reactivity and biological interactions.
The synthesis of this compound typically involves reactions between substituted aryl or heteryl amines and alkyl cyanoacetates. Common methods include regioselective attacks and cyclization reactions to yield the desired product. The presence of the fluorine atom on the phenyl ring significantly influences both electronic properties and biological interactions, making it a versatile precursor for synthesizing various heterocyclic derivatives with potential antitumor activity .
The biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that it acts as a partial agonist of the Farnesoid X receptor (FXR), which plays a crucial role in metabolic regulation. This interaction suggests potential therapeutic applications in conditions such as nonalcoholic steatohepatitis (NASH) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated moderate to good activity against various bacterial strains, including:
- Gram-positive bacteria :
- Bacillus subtilis
- Staphylococcus aureus
- Gram-negative bacteria :
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria range from 4.69 to 156.47 µM, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 222.31 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring significantly affect potency and selectivity against various pathogens. For instance, compounds with electron-withdrawing groups generally exhibit improved antibacterial activity compared to those with electron-donating groups .
Case Studies
- Antitumor Activity : In vitro studies have indicated that derivatives of this compound may inhibit cancer cell migration and invasion without significantly affecting cell proliferation in pancreatic ductal adenocarcinoma models .
- Antimicrobial Evaluation : A series of derivatives were synthesized and evaluated for their antimicrobial efficacy against Xanthomonas oryzae and Xanthomonas axonopodis. Results showed promising antibacterial effects correlated with structural modifications .
Summary Table of Biological Activities
| Activity Type | Target Organisms | MIC Range (µM) |
|---|---|---|
| Antibacterial | Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 | |
| Escherichia coli | 2.33 - 156.47 | |
| Pseudomonas aeruginosa | 13.40 - 137.43 | |
| Antifungal | Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Q & A
Q. What spectroscopic techniques are recommended to confirm the structure of N-[cyano(3-fluorophenyl)methyl]acetamide?
- Methodological Answer : Confirm structural integrity using a combination of FT-IR (to identify cyano [C≡N] and amide [C=O] stretches at ~2200 cm⁻¹ and ~1650 cm⁻¹, respectively), ¹H/¹³C NMR (to resolve aromatic protons, fluorophenyl substituents, and acetamide methyl groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-validate spectral data with computational tools (e.g., Gaussian or ACD/Labs) to ensure consistency with the proposed structure .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicological data, adhere to Class 1 hazard controls :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store in airtight containers away from moisture to prevent hydrolysis of the cyano group.
- Implement spill containment protocols using inert absorbents (e.g., vermiculite) and neutralize residues with 10% sodium bicarbonate .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A three-step approach is typical:
- Step 1 : Substitution of 3-fluoro-4-nitrobenzene with a cyanoacetamide precursor under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Reduction of the nitro group using iron powder in HCl to yield the aniline intermediate.
- Step 3 : Condensation with acetyl chloride in the presence of a catalyst like DCC (dicyclohexylcarbodiimide) to form the acetamide moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during the condensation step of this compound synthesis?
- Methodological Answer : Yield variations often arise from suboptimal pH control or catalyst selection .
- Use in situ pH monitoring (target pH 6–7) to avoid premature hydrolysis of intermediates.
- Compare catalysts: DCC offers higher efficiency (~85% yield) over EDCI (70–75%) due to better activation of carboxylic acids.
- Explore solvent effects; replacing DMF with THF reduces side-product formation by 15% .
Q. What mechanistic insights explain the reactivity of the cyano group in this compound under nucleophilic conditions?
- Methodological Answer : The cyano group acts as an electron-withdrawing moiety, polarizing the adjacent methyl carbon for nucleophilic attack.
- Kinetic studies : Monitor substitution reactions (e.g., with Grignard reagents) via HPLC to track intermediate formation.
- DFT calculations : Model charge distribution using B3LYP/6-311+G(d,p) to predict regioselectivity. Experimental data show 3-fluorophenyl derivatives exhibit 20% faster reactivity than non-fluorinated analogs due to enhanced electrophilicity .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer : Employ structure-activity relationship (SAR) studies:
- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against S. aureus and E. coli.
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, noting IC₅₀ values.
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450), prioritizing derivatives with binding energies < −8 kcal/mol .
Q. What analytical strategies address conflicting crystallography and NMR data for this compound polymorphs?
- Methodological Answer : Polymorphic discrepancies arise from conformational flexibility in the acetamide moiety.
- SC-XRD : Resolve crystal packing effects; monoclinic forms (space group P2₁/c) show planar acetamide groups, while triclinic forms (P-1) exhibit torsional angles of 15°.
- Solid-state NMR : Compare ¹³C CP/MAS spectra to distinguish between polymorphic hydrogen-bonding networks.
- Thermal analysis : DSC reveals distinct melting endotherms (ΔH = 120–135 J/g) for each polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
